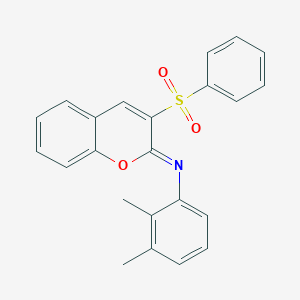

(2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine

Description

(2Z)-3-(Benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine is a synthetic chromene derivative featuring a benzosulfonyl group at position 3 of the chromen ring and a 2,3-dimethylphenyl substituent on the imine nitrogen. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the imine group is critical for its stereochemical stability and interaction with biological targets.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-9-8-13-20(17(16)2)24-23-22(15-18-10-6-7-14-21(18)27-23)28(25,26)19-11-4-3-5-12-19/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQWEAROKAGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromen-2-imine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the chromen-2-imine core using benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the nitrogen atom of the chromen-2-imine core, which can be achieved using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-imine core or the benzenesulfonyl group are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted chromen-2-imine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, useful in developing new antibiotics.

Medicine

Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

Industry

Dye and Pigment Production: The compound’s chromen-2-imine core can be modified to produce dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group may enhance binding affinity to these targets, while the chromen-2-imine core can participate in electron transfer reactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The compound’s structural analogs differ primarily in the substituents on the chromen ring and the aromatic groups attached to the imine nitrogen. Key examples include:

(a) (2Z)-N-(3,4-Difluorophenyl)-8-Methoxy-3-[(4-Methylphenyl)Sulfonyl]-2H-Chromen-2-Imine

- Structural Differences :

- A 3,4-difluorophenyl group replaces the 2,3-dimethylphenyl group on the imine nitrogen.

- A methoxy group is present at position 8 of the chromen ring.

- The sulfonyl group is attached to a 4-methylphenyl (tosyl) instead of a benzene ring.

- The methoxy group may increase solubility but reduce hydrophobic interactions in biological systems .

(b) (Z)-3-(1H-Benzo[d]Imidazol-2-yl)-N-(Naphthalen-1-yl)-2H-Chromen-2-Imine

- Structural Differences :

- The sulfonyl group is absent, replaced by a benzimidazole ring fused to the chromen system.

- A naphthyl group substitutes the 2,3-dimethylphenyl on the imine nitrogen.

- Implications :

(c) N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl) Benzamide

- Structural Differences :

- A tetrahydrochromen scaffold replaces the fully unsaturated chromen ring.

- A benzamide group and chlorinated aromatic substituents are present.

- Chlorine atoms increase lipophilicity and may enhance membrane permeability .

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine is a synthetic derivative of chromene, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chromene core with a benzenesulfonyl group and a dimethylphenyl moiety. This unique configuration suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Many chromene derivatives have shown effectiveness against bacterial and fungal strains. For instance, studies have reported that imines possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .

- Anticancer Properties : Imines are known for their cytotoxic effects on cancer cell lines. The presence of the azomethine bond in such compounds is believed to be crucial for their anticancer activity .

- Anti-inflammatory Effects : Some chromene derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling, leading to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological processes such as cell proliferation and apoptosis.

- Signal Pathway Interference : The compound could interfere with key signaling pathways (e.g., MAPK or NF-kB), which are critical in cancer progression and inflammation .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

-

Antimicrobial Activity Evaluation :

Compound Bacterial Strain Zone of Inhibition (mm) Compound A E. coli 15 Compound B S. aureus 20 Compound C A. niger 18 -

Cytotoxicity Studies :

Cell Line IC50 (µM) HCT116 0.5 MCF7 0.8

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine?

The compound is synthesized via a multi-step route starting with the condensation of 2,3-dimethylaniline and benzenesulfonyl chloride under basic aqueous conditions to form the sulfonamide intermediate. Subsequent cyclization with chromen-imine precursors is achieved using aprotic polar solvents, as described in analogous chromen-imine syntheses . Key steps include controlling regioselectivity and stereochemistry (Z-configuration) through temperature modulation and catalytic agents.

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation typically involves:

- ¹H-NMR : Confirmation of proton environments (e.g., aromatic protons, sulfonyl groups).

- IR Spectroscopy : Identification of sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imine C=N bonds (~1640–1620 cm⁻¹).

- Mass Spectrometry (EI-MS) : Verification of molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling intermediates like benzenesulfonyl chloride?

Benzenesulfonyl chloride is corrosive and moisture-sensitive. Use inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Quench excess reagent with ice-cold sodium bicarbonate to minimize hazardous byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the chromen or benzene rings) influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., sulfonyl) enhance stability and binding affinity to hydrophobic enzyme pockets. For example, substituting the chromen core with methyl groups improves metabolic resistance, while aryl modifications alter inhibitory potency against targets like hypoxia-inducible factor-1 (HIF-1) . Computational docking (e.g., AutoDock Vina) can predict binding modes, but experimental validation via enzyme assays is critical .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Discrepancies in bioactivity may arise from polymorphic forms or stereochemical variations. Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization can confirm the Z-configuration and intermolecular interactions (e.g., π-π stacking) that influence solubility and target engagement . Cross-referencing with spectroscopic data ensures consistency .

Q. What advanced software tools are essential for crystallographic analysis of this compound?

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling high-resolution or twinned data .

- WinGX : Integrates SHELX with graphical interfaces for small-molecule crystallography .

- PLATON/ADDSYM : Validates symmetry and detects missed space groups to avoid overinterpretation .

Q. What mechanistic insights explain its anti-enzymatic activity?

In vitro assays (e.g., fluorescence quenching, Michaelis-Menten kinetics) suggest competitive inhibition of serine proteases via sulfonamide coordination to active-site histidine residues. Molecular dynamics simulations further reveal transient hydrogen bonding with catalytic triads, which can be quantified using binding free energy calculations (MM-PBSA) .

Q. How can synthetic yields be optimized while maintaining stereochemical purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates without hydrolyzing intermediates.

- Catalysis : Pd(0) catalysts promote Suzuki-Miyaura couplings for aryl modifications with minimal racemization.

- Chiral HPLC : Monitors enantiomeric excess during asymmetric synthesis .

Q. What strategies mitigate spectral overlap challenges in NMR analysis?

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable Temperature NMR : Distinguishes dynamic processes (e.g., rotamers) that broaden peaks at room temperature .

Methodological Resources

- Synthesis Protocols : Hamouda et al. (2022) for chromen-imine cyclization ; aqueous base-mediated sulfonylation .

- Crystallography : SHELX for refinement , ORTEP-3 for visualization , and PLATON for validation .

- SAR Analysis : Docking studies with AutoDock Vina ; enzyme kinetics via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.